1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine ring: This step involves the reaction of the pyridine derivative with 4-methylpiperazine under controlled conditions.
Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving the intermediate formed in the previous step.
Final assembly: The final step involves the coupling of the pyrrolidine derivative with the ethanone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: This compound shares structural similarities with 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, particularly in the presence of the piperazine and pyridine rings.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Another structurally related compound that features a piperazine ring and a pyridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N4O |
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Molecular Weight |
288.39 g/mol |
IUPAC Name |
1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N4O/c1-13(21)20-8-4-6-15(20)14-5-3-7-17-16(14)19-11-9-18(2)10-12-19/h3,5,7,15H,4,6,8-12H2,1-2H3 |
InChI Key |
VPSFRVRODMLIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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